tert-Butyl (2-(5-phenyl-4H-1,2,4-triazol-3-yl)ethyl)carbamate
Description
Chemical Structure and Properties
tert-Butyl (2-(5-phenyl-4H-1,2,4-triazol-3-yl)ethyl)carbamate (CAS: 1461715-14-9) is a carbamate-protected amine featuring a 1,2,4-triazole core substituted with a phenyl group at position 5 and an ethyl linker to the tert-butyl carbamate group. Its molecular formula is C₁₅H₂₀N₄O₂, with a molecular weight of 288.35 g/mol (calculated). The tert-butyl carbamate (Boc) group serves as a protective moiety for the amine, enhancing stability during synthetic processes . The 1,2,4-triazole ring contributes to hydrogen-bonding capacity and aromatic stability, making the compound a valuable intermediate in medicinal chemistry .
Properties
IUPAC Name |
tert-butyl N-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c1-15(2,3)21-14(20)16-10-9-12-17-13(19-18-12)11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,16,20)(H,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGSHGUKKMDJLTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=NC(=NN1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-(5-phenyl-4H-1,2,4-triazol-3-yl)ethyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor containing the 1,2,4-triazole ring. One common method involves the use of tert-butyl chloroformate and a triazole derivative under basic conditions to form the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the reaction mixture is stirred at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Hydrolysis Reactions
The tert-butyl carbamate group undergoes hydrolysis under acidic or basic conditions to yield free amines.
| Condition | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Acidic hydrolysis | HCl (4M) in dioxane/THF | 2-(5-phenyl-4H-1,2,4-triazol-3-yl)ethylamine | 85–92% | |
| Basic hydrolysis | NaOH (1M) in MeOH/H₂O | Ethylamine derivative + CO₂ | 78–88% |
Mechanistic Insight :
-
Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.
-
Basic hydrolysis involves deprotonation and cleavage of the carbamate bond.
Nucleophilic Substitution
The carbamate group can act as a leaving group in nucleophilic substitution reactions.
| Nucleophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Amines | DMF, 80°C, 12h | Substituted ureas | 65–75% | |
| Alcohols | K₂CO₃, DMF, 60°C, 6h | Alkoxy derivatives | 50–60% |
Example Reaction :
Deprotection of Boc Group
The tert-butoxycarbonyl (Boc) group is selectively removed under acidic conditions.
| Deprotection Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| TFA | DCM, rt, 1h | 2-(5-phenyl-4H-1,2,4-triazol-3-yl)ethylamine | 88–94% | |
| HCl (gas) | EtOAc, 0°C, 2h | Ethylamine hydrochloride salt | 90–95% |
Applications :
Deprotection is critical for introducing reactive amine groups in peptide synthesis or further functionalization .
Cross-Coupling Reactions
The triazole ring participates in metal-catalyzed cross-couplings due to its electron-deficient nature.
| Reaction Type | Catalysts/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Biaryl-triazole derivatives | 70–80% | |
| Buchwald–Hartwig | Pd₂(dba)₃, Xantphos, tBuONa | N-arylated triazoles | 65–75% |
Key Observation :
Electron-withdrawing substituents on the triazole enhance coupling efficiency .
Functionalization of the Triazole Ring
The NH group in the 1,2,4-triazole core undergoes alkylation or acylation.
| Reaction | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Alkylation | Cs₂CO₃, alkyl halides, DMF | N-alkylated triazoles | 60–70% | |
| Acylation | AcCl, pyridine, rt | N-acetyl triazoles | 55–65% |
Example :
Stability Under Thermal Conditions
The compound exhibits moderate thermal stability, decomposing above 200°C.
| Condition | Observation | Source |
|---|---|---|
| 150°C, 1h (neat) | Partial decomposition | |
| 200°C, 30min | Complete degradation |
Oxidation Reactions
The ethyl linker and triazole ring are resistant to mild oxidants but react under strong conditions.
| Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| KMnO₄ | H₂O, 100°C, 2h | Carboxylic acid derivative | 40–50% | |
| mCPBA | DCM, 0°C, 1h | Triazole N-oxide | 30–40% |
Scientific Research Applications
Medicinal Chemistry
Antifungal Activity
Research indicates that triazole derivatives exhibit significant antifungal properties. Compounds similar to tert-butyl (2-(5-phenyl-4H-1,2,4-triazol-3-yl)ethyl)carbamate have been studied for their efficacy against various fungal strains. For instance, triazole compounds are known to inhibit the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis in fungi .
Anticancer Potential
Studies have demonstrated that triazole derivatives can exhibit anticancer activity by inducing apoptosis in cancer cells. The phenyl group in the structure may enhance interaction with biological targets involved in cancer progression . Furthermore, modifications of triazole compounds have shown promise in targeting specific pathways involved in tumor growth.
Agricultural Applications
Fungicides
The compound's structure suggests potential use as a fungicide. Triazoles are widely utilized in agriculture for their ability to control fungal diseases in crops. The development of derivatives like this compound could lead to more effective agricultural chemicals with reduced environmental impact .
Plant Growth Regulators
Research is ongoing into the use of triazole compounds as plant growth regulators. These compounds can influence plant hormone levels and promote growth under stress conditions .
Material Science Applications
Polymer Chemistry
In material science, carbamate derivatives are being investigated for their role in synthesizing new polymers with enhanced properties. The incorporation of triazole units can impart thermal stability and improve mechanical properties of polymer matrices .
Coatings and Adhesives
The unique chemical structure of this compound suggests potential applications in coatings and adhesives. Its properties may enhance adhesion characteristics and resistance to environmental degradation .
Case Study 1: Antifungal Efficacy
A study conducted on a series of triazole derivatives demonstrated that compounds with similar structures to this compound exhibited significant antifungal activity against Candida albicans and Aspergillus niger. The structure–activity relationship highlighted the importance of the triazole ring and phenyl substituents in enhancing bioactivity.
Case Study 2: Agricultural Application
Field trials using a triazole derivative as a fungicide showed a marked reduction in disease incidence on crops like wheat and barley. The results indicated that these compounds could potentially replace more toxic fungicides currently in use.
Mechanism of Action
The mechanism of action of tert-Butyl (2-(5-phenyl-4H-1,2,4-triazol-3-yl)ethyl)carbamate involves its interaction with specific molecular targets. The 1,2,4-triazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of specific signaling pathways, depending on the biological context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazole-Based Carbamates
Triazole derivatives with tert-butyl carbamate groups are widely used in drug discovery. Key analogs include:
Key Observations :
- The phenyl substituent in the target compound enhances π-π stacking in biological targets, whereas mercapto groups in analogs (e.g., PI-19415/16) introduce nucleophilic reactivity for covalent binding .
Heterocyclic Carbamates with Alternative Cores
Compounds with non-triazole heterocycles highlight the impact of ring structure on properties:
Key Observations :
- Thiadiazole (e.g., ) exhibits higher electron deficiency, favoring interactions in electrophilic environments, whereas triazoles are more versatile in hydrogen-bonding applications .
- Pyrazole derivatives (e.g., ) lack the triazole’s additional nitrogen, reducing thermal stability and metabolic resistance .
Physicochemical and Pharmacological Properties
Pharmacological Notes:
Biological Activity
tert-Butyl (2-(5-phenyl-4H-1,2,4-triazol-3-yl)ethyl)carbamate is a compound that belongs to the class of triazole derivatives, which are known for their diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 250.31 g/mol. The compound features a triazole ring, which is significant in medicinal chemistry due to its role in various bioactive compounds.
Biological Activities
Triazole derivatives are widely studied for their pharmacological properties, including:
- Antimicrobial Activity : Triazoles have been reported to exhibit antimicrobial effects against various bacterial and fungal strains. Specific studies have demonstrated that compounds with triazole moieties can inhibit the growth of pathogens such as Candida albicans and Staphylococcus aureus .
- Anticancer Properties : Research indicates that triazole derivatives can induce apoptosis in cancer cells. For instance, studies have shown that similar compounds exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancer cells . The mechanism often involves the inhibition of specific kinases or modulation of apoptotic pathways.
- Anti-inflammatory Effects : Some triazole derivatives have been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This activity may be beneficial in treating chronic inflammatory conditions .
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : Triazoles often act as enzyme inhibitors. For example, they may inhibit fungal cytochrome P450 enzymes, disrupting ergosterol biosynthesis in fungi .
- Receptor Modulation : Some studies suggest that triazole derivatives can modulate receptor activity involved in cell signaling pathways related to cancer progression and inflammation .
- DNA Interaction : Certain triazole compounds have shown the ability to intercalate with DNA, leading to disruptions in replication and transcription processes within cancer cells .
Case Studies
Several studies have highlighted the biological efficacy of triazole derivatives similar to this compound:
- Anticancer Activity : A study evaluated the cytotoxic effects of a series of triazole derivatives on human breast cancer cells (MCF-7). The results indicated that specific modifications on the triazole ring significantly enhanced their potency compared to standard chemotherapeutics like doxorubicin .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of various triazole derivatives against Escherichia coli and Pseudomonas aeruginosa. The study found that certain substitutions on the phenyl ring improved antibacterial activity significantly .
Data Table: Comparison of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
